N-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-N-(4-methylphenyl)-4-nitrobenzamide
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Overview
Description
N-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-N-(4-methylphenyl)-4-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes a phthalimide moiety, a butyl chain, and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-N-(4-methylphenyl)-4-nitrobenzamide typically involves multiple steps:
Formation of the Phthalimide Intermediate: The initial step involves the reaction of phthalic anhydride with a primary amine to form the phthalimide intermediate. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid.
Attachment of the Butyl Chain: The phthalimide intermediate is then reacted with a butyl halide (e.g., butyl bromide) in the presence of a base such as potassium carbonate to introduce the butyl chain.
Coupling with 4-Methylphenyl-4-nitrobenzamide: The final step involves the coupling of the butyl-substituted phthalimide with 4-methylphenyl-4-nitrobenzamide. This step is typically carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-N-(4-methylphenyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phthalimide moiety can undergo nucleophilic substitution reactions, where the imide nitrogen can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF)
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water
Major Products
Reduction: Amino derivative of the original compound
Substitution: Various substituted phthalimide derivatives
Hydrolysis: Carboxylic acid and amine derivatives
Scientific Research Applications
N-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-N-(4-methylphenyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-N-(4-methylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or proteins, altering their activity or function.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate
- 1-{4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-2,5-dimethylbenzyl}-1H-indole-2,3-dione
Uniqueness
N-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-N-(4-methylphenyl)-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its phthalimide moiety, butyl chain, and nitrobenzamide group collectively contribute to its versatility in various applications.
Properties
IUPAC Name |
N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5/c1-18-8-12-20(13-9-18)27(24(30)19-10-14-21(15-11-19)29(33)34)16-4-5-17-28-25(31)22-6-2-3-7-23(22)26(28)32/h2-3,6-15H,4-5,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGCSCBOJBXDGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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